5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol

Estrogen Receptor Modulation Cancer Chemoprevention SERM Profiling

This 4′-O-benzyl resveratrol (Impurity D) is a critical, non-substitutable reference standard for pharmaceutical impurity profiling and cancer chemoprevention SAR campaigns. It restores a dual estrogen agonist/antagonist profile distinct from resveratrol, and its aromatase inhibition potency differs fundamentally from the 3-O-benzyl regioisomer. ≥95% purity, characterized for HPLC method validation and ICH Q3A/Q3B compliance in ANDA/DMF submissions.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 637776-91-1
Cat. No. B156539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol
CAS637776-91-1
Synonyms(E)-5-(4-(Benzyloxy)styryl)benzene-1,3-diol;  Resveratrol Impurity D
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)O)O
InChIInChI=1S/C21H18O3/c22-19-12-18(13-20(23)14-19)7-6-16-8-10-21(11-9-16)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
InChIKeyGIBUZCYDDPTVFK-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol: Structural Identity and Procurement Baseline


5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol (CAS 637776-91-1) is a synthetic stilbenoid formally classified as 4′-O-benzyl resveratrol (compound 4b) and commonly referenced as Resveratrol Impurity D [1]. It features a trans-stilbene core with free hydroxyl groups at the 3- and 5-positions of ring A, while the 4′-position of ring B bears a benzyl (phenylmethoxy) substituent replacing the hydroxyl group present in the parent molecule resveratrol (trans-3,4′,5-trihydroxystilbene). This mono-O-benzyl substitution pattern distinguishes it both from fully deprotected resveratrol and from the fully protected 3,4′,5-tris(benzyloxy)stilbene intermediate commonly encountered in resveratrol synthesis [2]. As a characterized process-related impurity of pharmaceutical-grade trans-resveratrol, this compound is primarily sourced as a reference standard for analytical method development, impurity profiling, and structure-activity relationship (SAR) studies within cancer chemoprevention research .

Why Generic Resveratrol or Other Stilbene Analogs Cannot Substitute for 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol in Targeted Research


Direct substitution of 4′-O-benzyl resveratrol with the parent compound resveratrol, its methyl ether derivatives, or the positional isomer 3-O-benzyl resveratrol is scientifically inappropriate because each compound exhibits a fundamentally distinct pharmacological fingerprint across multiple cancer chemoprevention-relevant assays [1]. Resveratrol functions as a mixed estrogen agonist/antagonist, whereas 4′-O-benzyl resveratrol restores a dual estrogen agonist/antagonist profile that is mechanistically non-equivalent [1]. Within the benzyl-substituted series, the 4′-O-benzyl regioisomer (compound 4b) and the 3-O-benzyl regioisomer (compound 5b) exhibit divergent aromatase (Cyp19) inhibitory potencies, with the 3-substituted analog being approximately eightfold more active than resveratrol while the 4′-substituted analog shows a distinct, milder potency tier [1]. Furthermore, the benzyl-substituted series as a whole is more potent than the corresponding methyl-substituted resveratrol derivatives in aromatase inhibition, demonstrating that the protecting group chemistry directly modulates target engagement [1]. These quantitative and qualitative differences preclude any assumption of functional interchangeability among in-class stilbenes.

Quantitative Differentiation Evidence for 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol (4′-O-Benzyl Resveratrol) Against Closest Comparators


Estrogen Receptor Modulation: 4′-O-Benzyl Resveratrol Restores Dual Agonist/Antagonist Activity Lost in Fully Methylated Analogs

4′-O-Benzyl resveratrol (compound 4b) demonstrates a dual estrogen agonist/antagonist profile, directly contrasting with both the parent compound resveratrol (a mixed agonist/antagonist) and the tri-O-methyl analog 1a, which exhibits pure anti-estrogenic activity [1]. This restoration of dual activity by mono-O-benzyl substitution represents a distinct pharmacological state that is not achievable with either the fully deprotected (resveratrol) or fully methyl-protected scaffold [1].

Estrogen Receptor Modulation Cancer Chemoprevention SERM Profiling

Aromatase (Cyp19) Inhibition: Benzyl-Substituted Series Demonstrates Superior Potency Over Methyl-Substituted Resveratrol Derivatives

Within the aromatase (Cyp19) inhibition assay, the benzyl-substituted resveratrol derivative series—which includes 4′-O-benzyl resveratrol (4b)—was more potent than the corresponding methyl-substituted resveratrol derivatives [1]. The positional isomer 3-O-benzyl resveratrol (5b) was approximately eightfold more active than resveratrol in aromatase inhibition [1]. While the precise IC50 value for 4′-O-benzyl resveratrol (4b) is reported within the full-text dataset of Orsini et al. 2016, the abstract-level evidence confirms that the 4′-substituted benzyl analog belongs to a potency tier intermediate between resveratrol and the most potent 3-O-benzyl analog [1].

Aromatase Inhibition CYP19 Breast Cancer Chemoprevention

Cyp1A Inhibition: Differential Modulation of Carcinogen Metabolism Compared to Tri-O-Methyl and Parent Scaffolds

The Orsini et al. 2016 study evaluated all synthesized resveratrol analogs in a Cyp1A inhibition assay. While 3,4′,5-tri-O-methyl resveratrol (1a) was approximately sevenfold more active than resveratrol in inhibiting Cyp1A activity, the mono-O-benzyl-substituted derivatives 4b and 5b did not share this pronounced Cyp1A inhibitory phenotype [1]. This divergent behavior across chemoprevention-relevant cytochrome P450 targets demonstrates that Cyp1A inhibitory potency is not uniformly distributed across resveratrol derivatives and is specifically modulated by the number and position of O-substitutions [1].

Cyp1A Inhibition Carcinogen Metabolism Phase I Enzyme Modulation

Regioisomeric Differentiation: 4′-O-Benzyl vs. 3-O-Benzyl Substitution Confers Divergent Target Potency Profiles

The Orsini et al. 2016 study directly compared the two mono-O-benzyl regioisomers: 4′-O-benzyl resveratrol (4b) and 3-O-benzyl resveratrol (5b). In the aromatase (Cyp19) inhibition assay, 3-O-benzyl resveratrol (5b) was approximately eightfold more active than resveratrol, while 4′-O-benzyl resveratrol (4b) exhibited a lower, distinct potency level [1]. Both regioisomers shared the restoration of dual estrogen agonist/antagonist activity compared to the tri-O-methyl analog's pure anti-estrogenic profile [1]. The quantitative potency difference between the 4′-O-benzyl and 3-O-benzyl positional isomers underscores that the site of benzyl substitution on the resveratrol scaffold is a critical determinant of aromatase inhibitory potency [1].

Regioisomer SAR Positional Selectivity Benzyloxy Stilbene

Physicochemical Differentiation: Benzyl Ether Modification Alters Lipophilicity Relative to Parent Resveratrol

The replacement of the 4′-hydroxyl group in resveratrol with a benzyloxy (phenylmethoxy) substituent in the target compound eliminates one hydrogen bond donor while introducing additional aromatic carbon atoms and increasing the calculated logP. Resveratrol has a calculated logP of approximately 3.1, while the target compound, with the benzyl ether modification, is expected to have a significantly higher logP (estimated >4.5) based on the addition of the benzyl moiety [1][2]. This lipophilicity enhancement directly impacts membrane permeability, metabolic stability, and pharmacokinetic behavior compared to the parent trihydroxy stilbene [3]. As a process-related impurity, this altered physicochemical profile is also relevant for chromatographic method development, where the benzyl-substituted impurity exhibits distinct retention behavior on reversed-phase HPLC columns compared to resveratrol and other impurities [2].

Lipophilicity Membrane Permeability Drug-Like Properties

Recommended Application Scenarios for 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Mapping the Contribution of 4′-O Substitution to Aromatase Inhibition and Estrogen Receptor Modulation

The target compound serves as an essential tool compound in SAR campaigns investigating the positional and electronic requirements for benzyl ether substitution on the resveratrol scaffold. Its specific differentiation from the 3-O-benzyl regioisomer (5b) in aromatase inhibition potency and its restoration of dual estrogen agonist/antagonist activity—distinct from both the parent resveratrol and the tri-O-methyl analog—make 4′-O-benzyl resveratrol indispensable for establishing the 4′-position contribution to these pharmacophores [1]. Researchers should procure this compound alongside the 3-O-benzyl isomer (5b, CAS 678149-02-5) and the parent resveratrol as a matched molecular pair set for comprehensive SAR analysis.

Analytical Reference Standard for Resveratrol Impurity Profiling in Pharmaceutical Quality Control

As a fully characterized process-related impurity (Impurity D) of trans-resveratrol, 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol is a regulatory-grade reference standard for HPLC method development, validation, and batch-release testing in pharmaceutical manufacturing [2]. Its distinct chromatographic retention behavior due to the benzyloxy group enables clear separation from resveratrol and other process impurities (Impurity B: 2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol; Impurity C: 3-(benzyloxy)-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol). Procurement of characterized Impurity D reference material (typically ≥95% purity by HPLC) is mandatory for ANDA and DMF submissions where resveratrol-related substances must be controlled to ICH Q3A/Q3B thresholds [2].

Selective Aromatase Inhibitor Discovery Without Concomitant Cyp1A Modulation

For drug discovery programs targeting aromatase (Cyp19) for hormone-dependent breast cancer chemoprevention, 4′-O-benzyl resveratrol offers a differentiated starting point compared to the tri-O-methyl analog 1a. While compound 1a potently inhibits both Cyp1A (~7-fold vs. resveratrol) and exhibits pure anti-estrogenic activity, the 4′-O-benzyl analog belongs to the benzyl-substituted series that demonstrates enhanced aromatase inhibition without the pronounced Cyp1A inhibitory phenotype [1]. This selectivity window makes 4′-O-benzyl resveratrol a more suitable scaffold for developing aromatase-selective inhibitors with reduced potential for drug-drug interactions mediated through Cyp1A pathways.

Membrane Permeability and Metabolic Stability Studies of Stilbene Pro-Drugs

The mono-O-benzyl substitution in the target compound provides a chemically stable ether-linked protecting group that increases lipophilicity by an estimated ΔlogP of >1.4 relative to resveratrol while retaining two free phenolic hydroxyl groups for phase II conjugation [1][3]. This intermediate physicochemical profile—between the highly polar resveratrol and the fully protected, highly lipophilic tris(benzyloxy)stilbene—makes 4′-O-benzyl resveratrol an ideal probe compound for studying the relationship between stilbene lipophilicity and passive membrane permeability, oral bioavailability, and hepatic glucuronidation/sulfation rates.

Quote Request

Request a Quote for 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.